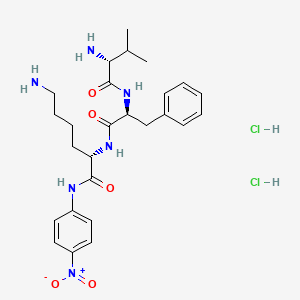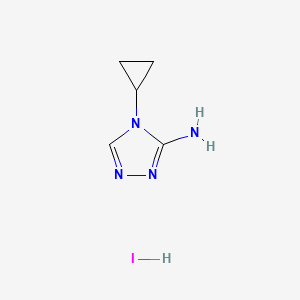
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide
Overview
Description
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H9F2N5O This compound is notable for its unique structure, which includes a pyridine ring substituted with difluoro and hydrazinecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide typically involves multiple steps. One common method starts with the preparation of 2-fluoropyridine derivatives, which are then subjected to nucleophilic substitution reactions. The final step involves the reaction of the intermediate with hydrazinecarboximidamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropyridine derivatives, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in various biochemical pathways, making this compound a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Shares the pyridine ring but lacks the difluoroacetyl and hydrazinecarboximidamide groups.
Hydrazinecarboximidamide derivatives: Similar in structure but may have different substituents on the pyridine ring.
Uniqueness
What sets 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide apart is its combination of difluoro and hydrazinecarboximidamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLRFRCWJECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)








![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
